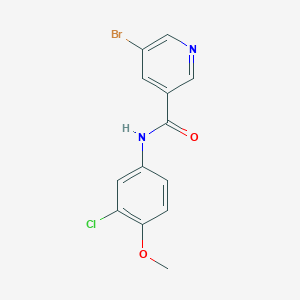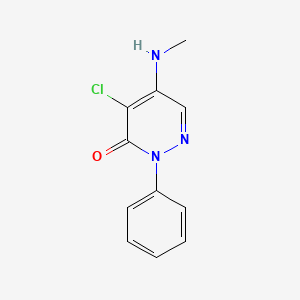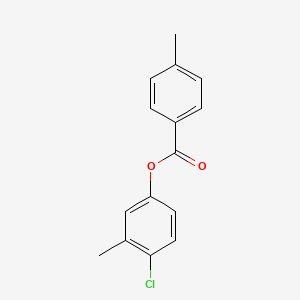![molecular formula C19H16ClN3O B5684804 N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea, commonly known as CEP-28122, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
CEP-28122 exerts its pharmacological effects by inhibiting the activity of MET, AXL, and MER kinases. These kinases are overexpressed in various diseases, including cancer, and are involved in promoting tumor growth, invasion, and metastasis. By inhibiting these kinases, CEP-28122 can block these processes and potentially lead to the regression of tumors.
Biochemical and Physiological Effects:
CEP-28122 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, CEP-28122 has been shown to have anti-inflammatory effects and can reduce fibrosis in various disease models.
Advantages and Limitations for Lab Experiments
CEP-28122 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinases. Additionally, it has been shown to have low toxicity and can be administered orally. However, CEP-28122 has some limitations, including its poor solubility in water, which can limit its bioavailability.
Future Directions
There are several future directions for the study of CEP-28122. One potential application is in the treatment of cancer, where it has shown promising preclinical results. Additionally, CEP-28122 may have potential therapeutic applications in other diseases such as inflammation and fibrosis. Future studies could focus on optimizing the synthesis method of CEP-28122 to improve its bioavailability and efficacy. Additionally, further studies are needed to determine the safety and efficacy of CEP-28122 in clinical trials.
Synthesis Methods
CEP-28122 can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 4-formylbenzyl chloride to form N-(4-chlorophenyl)-4-formylbenzamide. This intermediate is then reacted with 4-(pyridin-4-ylmethyl)aniline to form the final product, CEP-28122.
Scientific Research Applications
CEP-28122 has been extensively studied in various preclinical models for its potential therapeutic applications in diseases such as cancer, inflammation, and fibrosis. It has been shown to inhibit the activity of several kinases, including MET, AXL, and MER, which are involved in various cellular processes such as cell proliferation, survival, and migration.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-3-7-18(8-4-16)23-19(24)22-17-5-1-14(2-6-17)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMCJGEKXYZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![N-{[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B5684743.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684753.png)
![methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5684762.png)

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)
